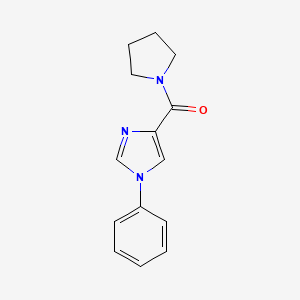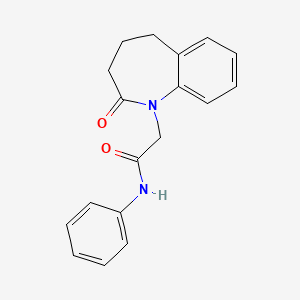![molecular formula C14H10ClNO7S B6627283 4-[(3-Carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B6627283.png)
4-[(3-Carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-Carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid, also known as NSC-101027, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for drug development.
作用机制
4-[(3-Carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid exerts its anti-inflammatory and anti-cancer effects through a variety of mechanisms. One of the key mechanisms is the inhibition of NF-κB signaling, which is a critical pathway involved in the regulation of inflammation and cancer cell survival. 4-[(3-Carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
4-[(3-Carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has also been shown to exhibit anti-oxidant activity. This activity is thought to be due to the presence of the hydroxybenzoic acid moiety in the compound, which has been shown to scavenge free radicals and protect against oxidative damage.
实验室实验的优点和局限性
One of the main advantages of 4-[(3-Carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid in lab experiments is its versatility. It can be used in a variety of assays to study its effects on inflammation, cancer, and oxidative stress. Additionally, its relatively simple synthesis method and low cost make it an attractive candidate for drug development. However, one limitation of 4-[(3-Carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid is its low solubility in aqueous solutions, which can make it difficult to work with in certain assays.
未来方向
There are several future directions for research on 4-[(3-Carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid. One area of interest is its potential use in combination therapy with other anti-cancer agents. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, where inflammation and oxidative stress are thought to play a role. Additionally, further studies are needed to fully elucidate the mechanisms of action of 4-[(3-Carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid and to identify any potential side effects or toxicity.
合成方法
The synthesis of 4-[(3-Carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid involves the reaction of 4-chloro-3-nitrobenzoic acid with p-toluenesulfonyl chloride to form the corresponding sulfonyl chloride intermediate. This intermediate is then reacted with 2-hydroxybenzoic acid in the presence of a base to yield 4-[(3-Carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid.
科学研究应用
4-[(3-Carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid has been extensively studied for its potential therapeutic applications in various diseases. In particular, it has been shown to exhibit anti-inflammatory and anti-cancer properties. Inflammation is a key factor in the development of many diseases, including cancer, and 4-[(3-Carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, 4-[(3-Carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
4-[(3-carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO7S/c15-11-4-2-8(6-10(11)14(20)21)24(22,23)16-7-1-3-9(13(18)19)12(17)5-7/h1-6,16-17H,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDYQFNSZLURJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[4-Methoxy-4-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B6627201.png)
![5-[4-Methoxy-1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole](/img/structure/B6627203.png)
![3-[4-Methoxy-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-ol](/img/structure/B6627218.png)
![[4-[[4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methyl]phenyl] acetate](/img/structure/B6627229.png)
![5-[4-ethoxy-1-(1H-indazol-7-ylmethyl)piperidin-4-yl]-3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazole](/img/structure/B6627240.png)
![5-[1-[(5-Bromofuran-2-yl)methyl]-4-methoxypiperidin-4-yl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B6627246.png)
![3-chloro-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B6627260.png)



![N-[[(2R)-oxolan-2-yl]methyl]-1-phenylimidazole-4-carboxamide](/img/structure/B6627281.png)

![1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B6627300.png)
